molecular formula C19H27N3O4S2 B2399797 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956270-99-8

1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2399797
CAS No.: 956270-99-8
M. Wt: 425.56
InChI Key: RZQRCJSXFRMWGS-UHFFFAOYSA-N
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Description

The compound 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine (molecular formula: C₁₉H₂₅N₃O₄S₂) is a bis-sulfonylated heterocyclic derivative featuring a pyrazole core linked to a piperidine moiety. The pyrazole ring is substituted with 3,5-dimethyl groups, while the benzenesulfonyl group at the 1-position carries additional 3,4-dimethyl substituents. The piperidine ring is modified with a methyl group at the 3-position. Crystallographic software such as SHELX and ORTEP (via WinGX) are commonly employed to resolve such complex structures, enabling precise determination of bond angles, torsion angles, and anisotropic displacement parameters .

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-13-7-6-10-21(12-13)28(25,26)19-16(4)20-22(17(19)5)27(23,24)18-9-8-14(2)15(3)11-18/h8-9,11,13H,6-7,10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQRCJSXFRMWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through a cyclization reaction, followed by sulfonylation and subsequent attachment to the piperidine ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to Piperidine: The sulfonylated pyrazole is then reacted with 3-methylpiperidine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a role in binding to these targets, while the pyrazole and piperidine rings contribute to the overall molecular stability and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-linked pyrazole-piperidine derivatives. Below is a comparative analysis with structurally related compounds, highlighting key differences in substituents, molecular properties, and inferred bioactivity.

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activities Source
Target Compound C₁₉H₂₅N₃O₄S₂ 423.55 g/mol 3,4-Dimethylbenzenesulfonyl, 3,5-dimethylpyrazole, 3-methylpiperidine Not explicitly reported
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine C₁₁H₁₉N₃O₂S 257.35 g/mol 3,5-Dimethylpyrazole, 3-methylpiperidine (lacks benzenesulfonyl group) None specified
1-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine C₁₆H₂₀N₄O₂S 332.42 g/mol Phenylsulfonyl, 3,5-dimethylpyrazole, unsubstituted piperidine No activity data
1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid C₁₃H₁₇F₂N₃O₄S 349.35 g/mol Difluoromethyl, 3,5-dimethylpyrazole, piperidine-3-carboxylic acid Preclinical codes (VS-03670, CS-0240868)

Key Observations:

Substituent Effects on Bioactivity: The target compound’s dual sulfonyl groups (pyrazole and benzene) may enhance binding affinity in enzyme inhibition compared to mono-sulfonylated analogues like 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine . The difluoromethyl group in the piperidine-3-carboxylic acid derivative () introduces electronegativity and metabolic stability, contrasting with the target’s 3-methylpiperidine group, which prioritizes lipophilicity .

Synthetic Accessibility :

  • Compounds lacking the benzenesulfonyl group (e.g., ) are synthetically simpler but may lack the steric bulk required for selective target engagement.

Biological Activity

1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. The compound consists of a piperidine moiety and a sulfonyl-substituted pyrazole ring, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

Chemical Structure and Properties

The IUPAC name for this compound is 1-{[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl}-3-methylpiperidine. Its molecular formula is C19H27N3O4S2C_{19}H_{27}N_{3}O_{4}S_{2} with a molecular weight of 425.6 g/mol. The structure includes a pyrazole ring that enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H27N3O4S2C_{19}H_{27}N_{3}O_{4}S_{2}
Molecular Weight425.6 g/mol
IUPAC Name1-{[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl}-3-methylpiperidine
InChIInChI=1S/C19H27N3O4S2/c1-13-8-9-15(3)18(11-13)27(23,24)22-17(5)19(16(4)20-22)28(25,26)21-10-6-7-14(2)12-21/h8-9,11,14H,6-7,10,12H2,1-5H3

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

Enzyme Inhibition:
The sulfonamide group in the structure may allow for interaction with enzymes involved in metabolic pathways. Such interactions can lead to inhibition of specific enzymes that are crucial for cell proliferation or survival.

Receptor Modulation:
The compound may act as a modulator for certain receptors in the body. For instance, it has been investigated for its potential effects on serotonin receptors and other neurotransmitter systems.

Anticancer Activity:
Preliminary studies suggest that this compound could possess anticancer properties by targeting pathways involved in tumor growth and metastasis. The ability to inhibit specific kinases or receptors associated with cancer progression makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • In Vitro Studies:
    In vitro assays have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds similar to our target have shown effectiveness against melanoma cells by inhibiting key signaling pathways such as RAS/RAF/MEK/MAPK .
  • Animal Models:
    Animal studies have indicated that such compounds can reduce tumor size and improve survival rates when administered in appropriate doses. These findings support the potential use of this compound in cancer therapy .
  • Mechanistic Insights:
    Research has focused on elucidating the mechanisms through which these compounds exert their effects. For example, studies have shown that they can modulate signaling pathways involved in inflammation and cancer progression .

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